molecular formula C16H16N2O3 B2984513 N-(2-methoxybenzyl)-N'-phenylethanediamide CAS No. 345248-56-8

N-(2-methoxybenzyl)-N'-phenylethanediamide

Cat. No.: B2984513
CAS No.: 345248-56-8
M. Wt: 284.315
InChI Key: YRWDQIVCJUHUAN-UHFFFAOYSA-N
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Description

N-(2-Methoxybenzyl)-N′-phenylethanediamide is a bis-amide derivative featuring an ethanediamide (oxalamide) backbone with a 2-methoxybenzyl group attached to one nitrogen and a phenyl group to the other. Key characteristics inferred from analogs include:

  • Molecular weight: ~298–328 g/mol (based on similar ethanediamides in ).
  • Functional groups: The 2-methoxybenzyl substituent introduces electron-donating methoxy (–OCH₃) and aromatic groups, while the phenyl group contributes hydrophobicity.
  • Potential applications: Similar bis-amide compounds are explored in medicinal chemistry (e.g., protease inhibitors) and materials science due to their hydrogen-bonding capabilities .

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-N'-phenyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-21-14-10-6-5-7-12(14)11-17-15(19)16(20)18-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRWDQIVCJUHUAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-N’-phenylethanediamide typically involves the reaction of 2-methoxybenzyl chloride with phenylethanediamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-(2-methoxybenzyl)-N’-phenylethanediamide may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, industrial processes may employ more advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-N’-phenylethanediamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: N-(2-methoxybenzyl)-N’-phenylethanediamide can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halides or thiols in the presence of a suitable base such as sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or thiolated derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its effects on neurotransmitter systems, particularly serotonin receptors.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-N’-phenylethanediamide involves its interaction with serotonin receptors in the brain. It acts as an agonist at the 5-HT2A and 5-HT2C receptors, leading to the modulation of neurotransmitter release and subsequent changes in brain function. This interaction is responsible for the compound’s psychoactive effects, including alterations in perception, mood, and cognition.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares N-(2-methoxybenzyl)-N′-phenylethanediamide with structurally related ethanediamides and amides from the evidence:

Compound Name Substituents (R₁, R₂) Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
N-(2-Methoxybenzyl)-N′-phenylethanediamide R₁ = 2-methoxybenzyl, R₂ = phenyl C₁₆H₁₆N₂O₃ ~284.32 Potential H-bond donor; aromatic interactions
N-(1,3-Benzodioxol-5-ylmethyl)-N′-phenylethanediamide R₁ = benzodioxol-5-ylmethyl, R₂ = phenyl C₁₆H₁₄N₂O₄ 298.30 Enhanced solubility due to benzodioxol’s oxygen-rich ring; possible CNS activity
N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide R₁ = 2-methoxy-4-methylbenzyl, R₂ = 2-(pyridin-2-yl)ethyl C₂₄H₂₆N₄O₃ 418.49 Pyridine enhances basicity; methyl group increases steric hindrance
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Single amide with hydroxy-dimethylethyl C₁₃H₁₉NO₂ 221.30 N,O-bidentate directing group for metal catalysis
Electronic and Steric Effects
  • Methoxybenzyl vs. Benzodioxolmethyl () :
    • The 2-methoxybenzyl group in the target compound provides moderate electron donation through the methoxy group, whereas the benzodioxol substituent () offers stronger electron-richness due to its fused oxygen-containing ring. This difference may influence binding affinity in biological targets (e.g., receptors or enzymes) .
    • Mass spectrometry : Fragmentation of the 2-methoxybenzyl group generates ions at m/z = 121.0648 (C₈H₉O⁺) and m/z = 91.0542 (C₇H₇⁺), distinct from benzodioxol-derived fragments .
Hydrophobicity vs. Basicity
  • Pyridinylethyl substituent () : The pyridine ring introduces basicity (pKa ~5–6), enabling pH-dependent solubility and coordination with metal ions. This contrasts with the purely hydrophobic phenyl group in the target compound .

Biological Activity

N-(2-methoxybenzyl)-N'-phenylethanediamide, commonly referred to in the context of its derivatives as part of the NBOMe series, exhibits significant biological activity primarily through its interaction with serotonergic receptors. This article synthesizes available research findings on its pharmacological effects, toxicity, and case studies that highlight its clinical implications.

Overview of Biological Activity

The compound is known for its potent agonistic activity at various serotonin receptors, particularly the 5-HT2A and 5-HT2C receptors. Research indicates that the N-(2-methoxybenzyl) substitution enhances binding affinity and selectivity for these receptors compared to other phenethylamine derivatives.

Key Findings:

  • Receptor Binding Affinity : this compound shows high affinity for 5-HT2A and 5-HT2C receptors with EC50 values ranging from 0.04 to 0.5 μM, indicating its potential as a psychoactive substance .
  • Monoamine Transporters : The compound inhibits monoamine uptake transporters, with varying potency across different transporter types (SERT, DAT, NET), enhancing the psychoactive effects associated with serotonin modulation .

Table 1: Receptor Binding Affinities and Inhibition Potencies

Receptor TypeBinding Affinity (Ki, μM)Inhibition Potency (IC50, μM)
5-HT2A<1Not specified
5-HT2C<1Not specified
SERT2-265-10
DAT2-5>10
NET2-15>10

Toxicity and Clinical Implications

Clinical reports have documented severe toxicity associated with recreational use of this compound derivatives such as 25I-NBOMe. A notable case series from the UK highlighted multiple adverse effects including tachycardia, hypertension, hallucinations, and seizures among users .

Case Study Insights:

  • Case Series Analysis : Seven young adult males presented with significant clinical toxicity after using 25I-NBOMe. Symptoms included agitation, hyperpyrexia, and acute kidney injury. Analytical confirmation identified 25I-NBOMe as the primary active substance in all cases .

Mechanisms of Neurotoxicity

Research into the neurotoxic mechanisms of this compound derivatives indicates that they can induce mitochondrial dysfunction and cytotoxicity in neuronal cell cultures. Studies have shown that these substances lead to concentration-dependent cytotoxic effects characterized by altered mitochondrial membrane potential and intracellular ATP levels .

Table 2: Cytotoxic Effects in Neuronal Cell Cultures

CompoundConcentration (μM)Cytotoxicity Observed
25I-NBOMe0-1000Yes
25B-NBOMe0-1000Yes
Control-No

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of N-(2-methoxybenzyl)-N'-phenylethanediamide?

  • Methodological Answer : The compound can be synthesized via multi-step coupling reactions. A plausible route involves:

  • Step 1 : Reacting 2-methoxybenzylamine with an activated ethanedioic acid derivative (e.g., ethyl oxalyl chloride) to form the intermediate N-(2-methoxybenzyl)oxalamide.
  • Step 2 : Coupling the intermediate with aniline under peptide-like coupling conditions (e.g., using HATU or DCC as coupling agents).
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures .
    • Key Considerations : Monitor reaction progress via TLC and confirm intermediate structures using FT-IR (amide bond confirmation at ~1650 cm⁻¹) .

Q. How can NMR spectroscopy and mass spectrometry be utilized to confirm the structural integrity of this compound?

  • Methodological Answer :

  • 1H NMR : Identify the methoxy group (δ 3.8–3.9 ppm, singlet), benzyl protons (δ 4.3–4.5 ppm, AB quartet), and aromatic protons (δ 6.8–7.5 ppm).
  • 13C NMR : Confirm carbonyl carbons (δ 165–170 ppm) and methoxy carbon (δ 55–56 ppm).
  • HRMS : Expect [M+H]+ at m/z 343.14 (C₁₉H₂₁N₂O₃⁺). Use ESI+ ionization for higher sensitivity .

Q. What chromatographic techniques are optimal for assessing purity and distinguishing positional isomers in this compound class?

  • Methodological Answer :

  • HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of acetonitrile/water (0.1% formic acid) at 1 mL/min. Retention time differences ≥2 min indicate isomer separation .
  • GC-MS : Derivatize with BSTFA to enhance volatility. Monitor for fragment ions at m/z 121 (methoxybenzyl fragment) and m/z 77 (phenyl group) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data between this compound and its structural analogs?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methoxy position, phenyl vs. heteroaryl groups) and compare binding affinities using radioligand assays (e.g., for serotonin receptors, given structural similarity to NBOMe hallucinogens ).
  • Data Normalization : Account for batch-to-batch purity variations (≥98% purity required for in vitro assays) using orthogonal validation (e.g., HPLC and NMR) .

Q. What strategies differentiate positional isomers in the N-(2-methoxybenzyl)amide series, and how do they impact biological activity?

  • Methodological Answer :

  • Isomer Differentiation : Use chiral columns (e.g., Chiralpak IA) for enantiomer separation. For regioisomers, employ tandem MS/MS to identify diagnostic fragments (e.g., m/z 134 for ortho-methoxy vs. m/z 148 for para-methoxy derivatives) .
  • Biological Impact : Compare isomer binding kinetics via surface plasmon resonance (SPR). For example, ortho-methoxy substitution may enhance steric hindrance, reducing receptor affinity compared to para-substituted analogs .

Q. How does the 2-methoxybenzyl moiety influence metabolic stability in preclinical models?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with liver microsomes (human or rodent) and monitor degradation via LC-MS. The methoxy group may slow oxidative metabolism compared to unsubstituted benzyl analogs.
  • In Vivo Stability : Administer radiolabeled compound (³H or ¹⁴C) and track plasma half-life. Expect increased stability due to reduced CYP450-mediated demethylation .

Q. What experimental designs are recommended to assess potential neuropharmacological effects of this compound?

  • Methodological Answer :

  • In Vivo Models : Use rodent behavioral assays (e.g., head-twitch response for hallucinogenic potential) with dose ranges of 0.1–10 mg/kg (IP or oral).
  • Neurotransmitter Analysis : Employ microdialysis in the prefrontal cortex to measure dopamine, serotonin, and glutamate levels post-administration. Compare to NBOMe compounds, which show serotonergic hyperactivity .

Data Contradiction Analysis

  • Example Contradiction : Discrepancies in receptor binding affinity across studies.
    • Resolution : Validate assay conditions (e.g., buffer pH, temperature) and ligand purity. Cross-reference with orthogonal assays (e.g., functional cAMP assays vs. radioligand binding) .

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